molecular formula C15H9Cl3N2OS B415186 2-[(3-Chlorophenyl)methylsulfanyl]-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole CAS No. 5480-18-2

2-[(3-Chlorophenyl)methylsulfanyl]-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole

Cat. No.: B415186
CAS No.: 5480-18-2
M. Wt: 371.7 g/mol
InChI Key: XNGXGYLVLVGIGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Chlorophenyl)methylsulfanyl]-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C15H9Cl3N2OS and its molecular weight is 371.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-[(3-Chlorophenyl)methylsulfanyl]-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole (CAS No. 5480-18-2) is a member of the oxadiazole family, known for its diverse biological activities. This article explores its biological properties, focusing on antimicrobial and antitumor activities, along with relevant case studies and research findings.

  • Molecular Formula : C15H9Cl3N2OS
  • Molecular Weight : 371.7 g/mol
  • IUPAC Name : this compound
  • Purity : Typically ≥ 95% .

Biological Activity Overview

Oxadiazole derivatives are recognized for their broad spectrum of biological activities, including:

  • Antimicrobial
  • Antitumor
  • Anti-inflammatory effects

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives against various pathogens, including resistant strains of bacteria.

  • Inhibition of Staphylococcus aureus :
    • A study demonstrated that several oxadiazole derivatives exhibited significant antimicrobial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/ml. At four times the MIC, these compounds effectively killed bacterial cells within 24 hours .
    • The compounds also inhibited biofilm formation in a dose-dependent manner, with concentrations required to prevent biofilm formation ranging from 8 to 32 μg/ml .
  • Activity Against Mycobacterium tuberculosis :
    • Another research indicated that similar oxadiazole compounds showed activity against monoresistant strains of Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

Antitumor Activity

The antitumor effects of oxadiazole derivatives have been investigated in various cancer models.

  • Cell Line Studies :
    • In vitro studies using human cancer cell lines have shown that certain oxadiazoles induce apoptosis and inhibit cell proliferation. For example, derivatives demonstrated cytotoxicity against HepG2 liver cancer cells with an LD50 exceeding 32 μg/ml .

Case Studies

StudyCompound TestedTarget OrganismMIC (μg/ml)Remarks
Oxadiazole DerivativesStaphylococcus aureus4 - 32Effective against planktonic and biofilm forms
Oxadiazole DerivativesMycobacterium tuberculosisNot specifiedActive against monoresistant strains
OZE-I, OZE-II, OZE-IIIHepG2 CellsLD50 > 32Induced apoptosis in cancer cells

The biological activity of oxadiazoles is attributed to their ability to interact with microbial cell components. The presence of the -N=C-O- linkage in the oxadiazole structure is believed to facilitate interactions with nucleophilic centers in microbial cells, leading to disruption of cellular functions .

Properties

CAS No.

5480-18-2

Molecular Formula

C15H9Cl3N2OS

Molecular Weight

371.7 g/mol

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C15H9Cl3N2OS/c16-10-3-1-2-9(6-10)8-22-15-20-19-14(21-15)12-5-4-11(17)7-13(12)18/h1-7H,8H2

InChI Key

XNGXGYLVLVGIGJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)CSC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.